molecular formula C12H17N5 B14911995 5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile

5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile

Cat. No.: B14911995
M. Wt: 231.30 g/mol
InChI Key: CBAZYTBPSRTRRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5,6-dimethylpyridazine-4-carbonitrile with 4-methylpiperazine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile is unique due to its combined pyridazine and piperazine structures, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

5,6-dimethyl-3-(4-methylpiperazin-1-yl)pyridazine-4-carbonitrile

InChI

InChI=1S/C12H17N5/c1-9-10(2)14-15-12(11(9)8-13)17-6-4-16(3)5-7-17/h4-7H2,1-3H3

InChI Key

CBAZYTBPSRTRRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=C1C#N)N2CCN(CC2)C)C

Origin of Product

United States

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